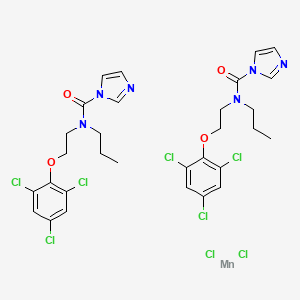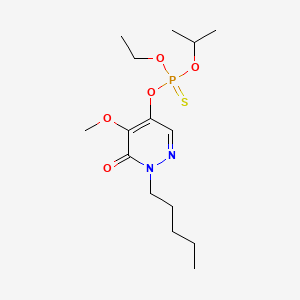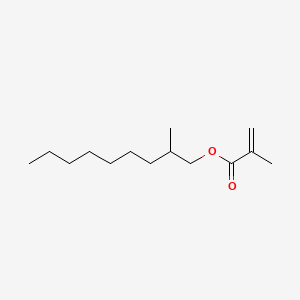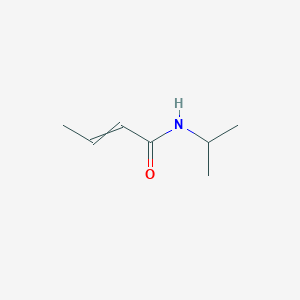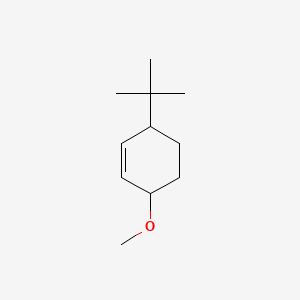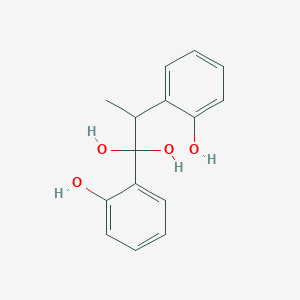
1,2-Bis(2-hydroxyphenyl)propane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-hydroxyphenyl)propane-1,1-diol is an organic compound that belongs to the class of phenolic diols This compound is characterized by the presence of two hydroxyphenyl groups attached to a propane backbone with two hydroxyl groups at the 1,1 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2-hydroxyphenyl)propane-1,1-diol can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation followed by a Cannizzaro reaction to yield the desired diol .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-hydroxyphenyl)propane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
1,2-Bis(2-hydroxyphenyl)propane-1,1-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-hydroxyphenyl)propane-1,1-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenolic groups can undergo redox reactions, contributing to the compound’s antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: 2,2-Bis(4-hydroxyphenyl)propane, commonly used in the production of plastics and resins.
Bisphenol S: 4,4’-Sulfonyldiphenol, used as an alternative to bisphenol A in various applications.
Uniqueness
1,2-Bis(2-hydroxyphenyl)propane-1,1-diol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
66486-12-2 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
1,2-bis(2-hydroxyphenyl)propane-1,1-diol |
InChI |
InChI=1S/C15H16O4/c1-10(11-6-2-4-8-13(11)16)15(18,19)12-7-3-5-9-14(12)17/h2-10,16-19H,1H3 |
InChI Key |
RKYDAOVEVPBIBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1O)C(C2=CC=CC=C2O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



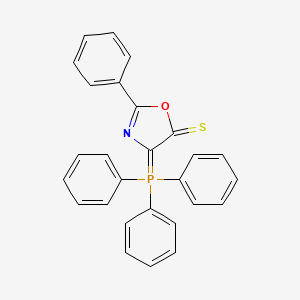
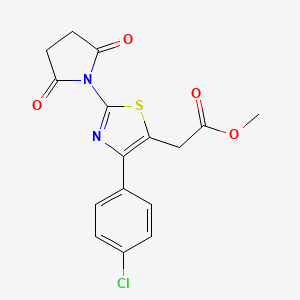
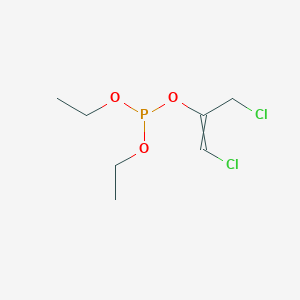
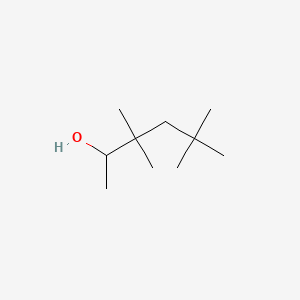
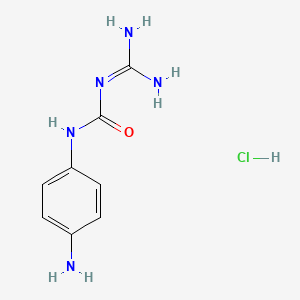

![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
